4(3H)-Quinazolinone, 3-acetonyl-

Physicochemical Property Drug-likeness LogP

Quinazolinone SAR studies often lack versatile N3-functionalized scaffolds. 4(3H)-Quinazolinone, 3-acetonyl- (CAS 5632-37-1) solves this with its unique acetonyl ketone handle, enabling chemoselective hydrazone formation and diverse derivatization while preserving the bioactive lactam core. • Reactive N3-acetonyl moiety for focused library synthesis targeting filamentous fungi & cancer pathways. • Favorable drug-like properties: cLogP 0.99, water solubility >2000 mg/L. • Available at 95% purity for immediate medicinal chemistry exploration.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 5632-37-1
Cat. No. B1294378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-acetonyl-
CAS5632-37-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C11H10N2O2/c1-8(14)6-13-7-12-10-5-3-2-4-9(10)11(13)15/h2-5,7H,6H2,1H3
InChIKeyIVYYZSXTPJACKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-acetonyl- Overview


4(3H)-Quinazolinone, 3-acetonyl- (CAS 5632-37-1), also known as 3-(2-oxopropyl)quinazolin-4(3H)-one, is a core N3-substituted quinazolinone building block characterized by a reactive acetonyl side chain (C₁₁H₁₀N₂O₂, MW 202.21) . This compound serves as a critical synthetic intermediate due to its nucleophilic N3-alkylation product from quinazolin-4(3H)-one and chloroacetone, enabling diverse downstream derivatization via its ketone moiety [1]. Physicochemical properties include a boiling point of 369.9°C, density of 1.24 g/cm³, and water solubility of 2028.91 mg/L [2] [3]. As a research-use-only (RUO) chemical, it is commercially available in 95% purity for medicinal chemistry exploration of antimicrobial and antitumor quinazolinone scaffolds .

Reactive acetonyl ketone handle for chemoselective derivatization
N3-substituted quinazolinone core for antifungal and antitumor scaffold exploration
Research-use-only synthetic intermediate, research-grade purity

4(3H)-Quinazolinone, 3-acetonyl-: N3-Acetonyl Specificity


Simple substitution at the N3 position with an acetonyl group is not a benign modification; it fundamentally alters synthetic utility and biological profile compared to unsubstituted or C2-substituted quinazolinone analogs. Unlike 2-substituted or 2,3-disubstituted derivatives that dominate SAR studies, the 3-acetonyl-4(3H)-quinazolinone offers a unique ketone handle for chemoselective derivatization (e.g., hydrazone formation) while preserving the lactam core essential for bioactivity [1]. Generic substitution with a 2-methyl analog (e.g., 2-methyl-3-substituted quinazolinones) would eliminate this reactive ketone, severely limiting downstream functionalization pathways [2]. Furthermore, class-wide SAR evidence demonstrates that N3-substitution profoundly influences antimicrobial potency and selectivity, with 3-substituted analogs exhibiting superior activity against filamentous fungi compared to earlier-generation scaffolds [3]. Procuring a generic quinazolinone without the specific acetonyl side chain would preclude access to these established synthetic and biological advantages.

Attribute
Target Compound
Generic Quinazolinone
Functional Handle
Reactive ketone for hydrazone formation
Lacks ketone; may block chemoselective elaboration
Biological Profile
N3-substitution may support antifungal SAR optimization
Alternative substitution patterns may shift antifungal potency context
Synthetic Versatility
Direct entry to diverse hydrazone and arylidene libraries
May limit downstream library design without reactive handle

4(3H)-Quinazolinone, 3-acetonyl-: Quantitative Benchmarks


Physicochemical Profile vs. Halofuginone

4(3H)-Quinazolinone, 3-acetonyl- (MW 202.21, cLogP 0.99) exhibits a dramatically smaller molecular weight and lower lipophilicity compared to the clinically investigated halogenated derivative halofuginone (MW 414.68, C₁₆H₁₇BrClN₃O₃) [1]. This 2.05-fold reduction in molecular weight correlates with a 4.3-fold higher estimated water solubility for the target compound (2028.91 mg/L) compared to typical values for halogenated quinazolinone analogs [2].

Physicochemical Profile
Head-to-head
Target MW 48.8% of halofuginone; estimated solubility >2000 mg/L vs predicted lower for halogenated analog
Supports synthetic intermediate selection over heavier halogenated analogs
Estimated properties; experimental validation needed
Physicochemical Property Drug-likeness LogP Solubility

Synthetic Utility: Hydrazone Synthesis

4(3H)-Quinazolinone, 3-acetonyl- is specifically synthesized via N-alkylation of quinazolin-4-one with chloroacetone to form quinazolin-4-one-3-yl propan-2-one, serving as the sole precursor for a series of hydrazone derivatives [1]. While exact yields for this specific step are not reported in the open abstract, the compound's defined role as an intermediate is in contrast to 2-substituted quinazolinones, which lack this reactive ketone and cannot undergo the same chemoselective condensation with phenylhydrazine, 2,4-dinitrophenylhydrazine, or semicarbazide.

Synthetic Utility
Class-level
Ketone handle enables hydrazone and arylidene condensation with phenylhydrazine, 2,4-DNP, semicarbazide
Unique chemoselective derivatization pathway for library synthesis
Yields not reported in open abstract
Synthetic Intermediate Hydrazone Synthesis Quinazolinone Derivatization

N3-Substitution Antifungal Activity

A landmark SAR study of 3-substituted-4(3H)-quinazolinones demonstrated that this specific subclass exhibits higher in vitro activity against filamentous fungi compared to earlier-generation quinazolinone scaffolds [1]. The most potent analog in this series, UR-9825 (a 7-Cl N3-substituted derivative), was superior in vitro to fluconazole, itraconazole, SCH-42427, and TAK-187, and showed excellent protection in an immunocompromised rat model of disseminated aspergillosis [1]. While 4(3H)-quinazolinone, 3-acetonyl- itself is a simpler, unsubstituted core, this SAR establishes that N3-substitution is a critical driver of antifungal potency within the quinazolinone class.

Antifungal SAR
Class-level
N3-substituted analogs (e.g., UR-9825) showed higher in vitro activity vs. filamentous fungi than earlier scaffolds
Supports antifungal scaffold selection for derivatization studies
Core compound antifungal activity not directly reported
Antifungal Activity SAR MIC Filamentous Fungi

4(3H)-Quinazolinone, 3-acetonyl-: Optimal Use Cases


Antifungal Lead Optimization

As demonstrated by Bartroli et al. (1998), the 3-substituted quinazolinone scaffold is a privileged chemotype for developing potent antifungal agents [1]. 4(3H)-Quinazolinone, 3-acetonyl- serves as an ideal core for synthesizing focused libraries of N3-derivatives, particularly those targeting filamentous fungi and aspergillosis, leveraging the established SAR that N3-substitution enhances antifungal activity over earlier scaffolds.

Synthetic Methodology & Chemical Biology

The reactive acetonyl ketone moiety of this compound provides a unique handle for chemoselective transformations, as demonstrated by Deshmukh and Patil (2007), who used it to synthesize a series of hydrazones and arylidene derivatives [2]. This makes it a valuable building block for developing novel synthetic methodologies, generating diverse quinazolinone libraries, or creating chemical probes for target identification in antimicrobial or anticancer pathways.

Anticancer Drug Discovery Scaffold

While 4(3H)-quinazolinone, 3-acetonyl- itself lacks reported cytotoxicity data, the 4(3H)-quinazolinone core is extensively validated in anticancer drug discovery [3]. This compound provides an unadorned, low molecular weight starting point for rational design of novel anticancer agents, allowing medicinal chemists to install diverse substituents (e.g., halogens, aryl groups) at positions C2, C6, C7, and C8 to optimize potency and selectivity against specific cancer cell lines, free from the confounding effects of pre-existing bulky substituents found in analogs like halofuginone.

Physicochemical Property Optimization

With a favorable cLogP of 0.99 and estimated water solubility >2000 mg/L [4], this compound offers a superior physicochemical profile compared to many larger, more lipophilic quinazolinone derivatives. It is an optimal choice for research programs prioritizing oral bioavailability and favorable ADME properties, as it allows for the exploration of substitution patterns that maintain drug-likeness while introducing desired biological activity.

Application
Selection Property
Validation Focus
Antifungal scaffold derivatization studies
N3-substituted quinazolinone core
Antifungal SAR and filamentous fungi assays
Chemoselective derivatization research
Reactive acetonyl ketone handle
Hydrazone/arylidene library synthesis and characterization
Anticancer quinazolinone library design
Unadorned low-MW quinazolinone scaffold
Cell-line cytotoxicity and kinase panel screening
ADME-oriented scaffold optimization
Favorable cLogP and estimated solubility profile
In vitro ADME and PK exposure assessment

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